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Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B3049455 Get Quote

An In-depth Technical Guide

SR9011 hydrochloride, a synthetic REV-ERB agonist, has emerged as a significant

compound in preclinical research, demonstrating potential therapeutic applications in metabolic

diseases, oncology, and neuroinflammatory conditions. This technical guide provides a

comprehensive summary of the core preclinical findings, focusing on its mechanism of action,

quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action: REV-ERB Agonism
SR9011 is a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are

crucial components of the circadian clock machinery.[1][2] By binding to and activating REV-

ERB receptors, SR9011 enhances their repressive function on the transcription of target

genes.[1] These receptors are highly expressed in the liver, skeletal muscle, adipose tissue,

and brain.[1] The activation of REV-ERB by SR9011 modulates the expression of genes

involved in the regulation of metabolism, inflammation, and circadian rhythm.[1][3]

Key Preclinical Findings
In Vitro Activity
SR9011 has been shown to modulate gene expression in various cell lines. In human

embryonic kidney cells (HEK293), SR9011 dose-dependently increases the repressor activity

of REV-ERBα and REV-ERBβ.[4] Furthermore, it potently suppresses the transcription of

Bmal1, a core clock gene, in a REV-ERBα/β-dependent manner.[5] In cancer cell lines,
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SR9011 has demonstrated anti-proliferative effects. For instance, it suppresses the proliferation

of breast cancer cells regardless of their estrogen receptor (ER) or human epidermal growth

factor receptor 2 (HER2) status.[6][7] This effect is partly attributed to the suppression of Cyclin

A (CCNA2), a direct target gene of REV-ERB.[6]

In Vivo Metabolic Effects
Preclinical studies in animal models have highlighted the significant metabolic effects of

SR9011. Chronic administration to mice resulted in weight loss due to a decrease in fat mass

without affecting food intake.[5][8] This is associated with an increase in energy expenditure, as

evidenced by a 5% increase in oxygen consumption (VO2).[5][8] The compound has been

shown to suppress lipogenesis (fat storage) by reducing the expression of genes like Srebf1,

fatty acid synthase (Fasn), and stearoyl-CoA-desaturase 1 (Scd1).[1][5] It also boosts fatty acid

oxidation and enhances mitochondrial number and activity.[1]

Effects on Circadian Rhythm and Behavior
As a REV-ERB agonist, SR9011 directly impacts the circadian rhythm. A single injection in mice

maintained under constant darkness resulted in a loss of the subsequent active period.[5] In

mice under a regular light-dark cycle, SR9011 caused a delay in the onset of nocturnal

locomotor activity.[5] Studies have also indicated that SR9011 can increase wakefulness and

has anxiolytic effects in mice.[9]

Anti-Cancer and Anti-Inflammatory Properties
SR9011 has shown selective lethality to cancer cells and oncogene-induced senescent cells

while having minimal effect on normal cells.[10][11] This anti-cancer activity is linked to the

regulation of autophagy and de novo lipogenesis, leading to an apoptotic response in

malignant cells.[10][12] In vivo studies have demonstrated that SR9011 can impair

glioblastoma growth and improve survival in mice without overt toxicity.[10] Furthermore,

SR9011 exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory

cytokines like TNF-α and IL-6.[1] In microglia, the immune cells of the brain, SR9011

attenuated the pro-inflammatory response and decreased phagocytic activity.[13][14][15]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on SR9011.
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Parameter Receptor/Assay Value Reference

IC50 REV-ERBα 790 nM [4][16]

IC50 REV-ERBβ 560 nM [4][16]

IC50
Bmal1 promoter

suppression
620 nM [5]

ED50 (in vivo)
Wheel running

behavior
56 mg/kg [4]

ED50 (in vivo) Srebf1 suppression 67 mg/kg [4]

ED50 (in vivo) Anxiolytic effect 61 mg/kg [9]

Table 1: Potency and Efficacy of SR9011

Animal Model Dosage Duration Key Findings Reference

Balb/c mice
100 mg/kg, i.p.,

b.i.d.
12 days

Weight loss,

decreased fat

mass

[5][8]

C57BL/6 mice
100 mg/kg, i.p.,

b.i.d.
10 days

5% increase in

VO2, 15%

decrease in

movement

[5][8]

Mice Various doses 6 days

Dose-dependent

suppression of

Serpine1

expression

[4]

Table 2: Summary of In Vivo Studies with SR9011

Experimental Protocols
Cell-Based Assays
Co-transfection and Luciferase Reporter Assay (for REV-ERB activity):
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Cell Line: HEK293 cells are commonly used.

Plasmids: Cells are co-transfected with a Gal4 DNA-binding domain (DBD) fused to the

REV-ERBα or REV-ERBβ ligand-binding domain (LBD), and a luciferase reporter plasmid

containing Gal4 response elements. For full-length receptor assays, a REV-ERBα

expression vector is used with a luciferase reporter driven by the Bmal1 promoter.

Treatment: After transfection, cells are treated with varying concentrations of SR9011 or

vehicle (DMSO).

Measurement: Luciferase activity is measured using a luminometer. The IC50 value is

calculated from the dose-response curve.[4][5]

Cell Proliferation Assay (for anti-cancer effects):

Cell Lines: Various breast cancer cell lines (e.g., SKBR3, MCF7, MDA-MB-231) and a non-

tumorigenic breast epithelial cell line (MCF-10A) are used.

Treatment: Cells are seeded in multi-well plates and treated with different concentrations of

SR9011 for a specified period (e.g., 72 hours).

Measurement: Cell viability is assessed using methods like the MTT assay or by direct cell

counting.[6]

Animal Studies
Metabolic Phenotyping using Comprehensive Laboratory Animal Monitoring System (CLAMS):

Animals: Mice (e.g., C57BL/6 or Balb/c) are individually housed in CLAMS cages.

Acclimation: Animals are allowed to acclimate to the cages for a period before the

experiment begins.

Treatment: SR9011 (e.g., 100 mg/kg, intraperitoneally, twice daily) or vehicle is administered

for the duration of the study (e.g., 10 days).[5][8]

Measurements: Key metabolic parameters are continuously monitored, including oxygen

consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER),
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food intake, and locomotor activity.[5][8]

Circadian Locomotor Activity:

Housing: Mice are housed in cages equipped with running wheels.

Conditions: Activity is monitored under both a 12-hour light:12-hour dark cycle and constant

darkness.

Treatment: A single injection of SR9011 or vehicle is administered.

Measurement: Wheel running activity is recorded and analyzed to determine changes in

circadian patterns.[5]

Signaling Pathway and Experimental Workflow
Diagrams

Nucleus

SR9011 REV-ERBα/β
 Binds to & Activates

NCoR/HDAC3
Co-repressor Complex

 Recruits
Target Genes

(e.g., Bmal1, Srebf1, Fasn, Scd1, CCNA2)

 Represses
Transcription
Repression

Click to download full resolution via product page

Caption: SR9011 binds to and activates REV-ERBα/β, leading to the recruitment of the

NCoR/HDAC3 co-repressor complex and subsequent repression of target gene transcription.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. peptidessupply.com [peptidessupply.com]

2. sarmscentral.org [sarmscentral.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3049455?utm_src=pdf-body-img
https://www.benchchem.com/product/b3049455?utm_src=pdf-custom-synthesis
https://peptidessupply.com/sr-9011-a-rev-erb-agonist-unlocking-new-frontiers-in-metabolic-and-circadian-research/
https://sarmscentral.org/sr-9011/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock
Studies_Chemicalbook [chemicalbook.com]

4. medchemexpress.com [medchemexpress.com]

5. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC
[pmc.ncbi.nlm.nih.gov]

6. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells -
PMC [pmc.ncbi.nlm.nih.gov]

7. mdpi.com [mdpi.com]

8. researchgate.net [researchgate.net]

9. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and
Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]

10. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced
senescence - PMC [pmc.ncbi.nlm.nih.gov]

11. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced
senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

12. aacrjournals.org [aacrjournals.org]

13. Frontiers | The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell
Metabolism of Microglia [frontiersin.org]

14. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism
of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

15. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism
of Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

16. SR9011 - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [SR9011 Hydrochloride: A Preclinical Research
Summary for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3049455#sr9011-hydrochloride-preclinical-
research-summary]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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